molecular formula C33H44O9 B1253623 [17-acetyloxy-8-(furan-3-yl)-4,12-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-2-methylbut-2-enoate CAS No. 1416549-04-6

[17-acetyloxy-8-(furan-3-yl)-4,12-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-2-methylbut-2-enoate

Cat. No.: B1253623
CAS No.: 1416549-04-6
M. Wt: 584.7 g/mol
InChI Key: KQNNSYZQMSOOQH-LZYBPNLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[17-acetyloxy-8-(furan-3-yl)-4,12-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-2-methylbut-2-enoate is a useful research compound. Its molecular formula is C33H44O9 and its molecular weight is 584.7 g/mol. The purity is usually 95%.
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Biological Activity

The compound [17-acetyloxy-8-(furan-3-yl)-4,12-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-2-methylbut-2-enoate is a complex organic molecule notable for its intricate multi-cyclic structure and diverse functional groups. These structural characteristics suggest significant biological activity and potential therapeutic applications.

Chemical Structure and Properties

This compound features:

  • Furan ring : Contributes to its reactivity and biological interactions.
  • Multiple hydroxyl groups : Implicated in various biological activities including antioxidant effects.
  • Acetyloxy group : Enhances lipophilicity and may influence absorption and bioavailability.

Biological Activity Overview

The biological activity of this compound is primarily assessed through various assays that measure its interaction with biological targets. Key areas of investigation include:

  • Antioxidant Activity : The presence of hydroxyl groups suggests potential for scavenging free radicals.
  • Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit pro-inflammatory pathways.
  • Neuroprotective Properties : Potential interactions with neurotransmitter systems may confer protective effects against neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
CurcuminDiarylheptanoidAnti-inflammatory
QuercetinFlavonoidAntioxidant
ResveratrolStilbenoidCardioprotective

The unique multi-cyclic structure of the target compound may offer distinct biological activities compared to these simpler molecules.

1. Antioxidant Activity

Studies indicate that compounds with similar structures exhibit significant antioxidant properties due to their ability to donate hydrogen atoms or electrons to free radicals. The hydroxyl groups in this compound likely contribute to such activities.

2. Anti-inflammatory Mechanisms

Research has shown that related compounds can inhibit the expression of pro-inflammatory cytokines through various pathways including NF-kB signaling. The potential for [17-acetyloxy...] to modulate these pathways warrants further investigation.

3. Neuroprotective Effects

Preliminary studies suggest that compounds in this class may block dopamine transporters, thereby offering neuroprotective benefits in models of Parkinson's disease. The mechanism appears to involve inhibition of dopamine uptake without significant release of the neurotransmitter.

Case Studies

Recent studies have explored the effects of similar pentacyclic compounds:

  • A study focusing on pentacyclic triterpenoids reported significant anticancer activity through apoptosis induction in cancer cell lines such as A549 and MDA-MB-231.

Example Study:

In a comparative study involving various derivatives:

  • Compound 27 demonstrated an IC50 value of 3.6 μmol/L against A549 cells, indicating strong anticancer potential.

Toxicological Profile

The safety and toxicity profile of [17-acetyloxy...] has been partially characterized:

  • Human Intestinal Absorption : High probability (99.19%).
  • CYP Enzyme Interaction : Inhibition of several cytochrome P450 enzymes suggests potential drug-drug interactions.
Toxicity ParameterValue
HepatotoxicityPositive (68%)
Skin SensitizationNegative (86%)
Respiratory ToxicityPositive (70%)

Properties

IUPAC Name

[17-acetyloxy-8-(furan-3-yl)-4,12-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H44O9/c1-8-16(2)30(37)42-24-13-23(40-18(4)34)31(5)15-39-27-28(31)32(24,6)22-12-25(35)41-21-11-20(19-9-10-38-14-19)17(3)26(21)33(22,7)29(27)36/h8-10,14,20-25,27-29,35-36H,11-13,15H2,1-7H3/b16-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNNSYZQMSOOQH-LZYBPNLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CC(C2(COC3C2C1(C4CC(OC5CC(C(=C5C4(C3O)C)C)C6=COC=C6)O)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)OC1CC(C2(COC3C2C1(C4CC(OC5CC(C(=C5C4(C3O)C)C)C6=COC=C6)O)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H44O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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